molecular formula C9H12N2O2S B1272336 (2,5-Dimethoxyphenyl)thiourea CAS No. 67617-98-5

(2,5-Dimethoxyphenyl)thiourea

Cat. No.: B1272336
CAS No.: 67617-98-5
M. Wt: 212.27 g/mol
InChI Key: ZLGQKHQZDDTIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethoxyphenyl)thiourea is a synthetic compound belonging to the class of phenylurea derivatives. It is characterized by the presence of two methoxy groups attached to the phenyl ring and a thiourea moiety.

Scientific Research Applications

    Chemistry: Used as a catalyst and reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

    Medicine: Explored for its anticancer, antibacterial, and antioxidant properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial materials due to its unique chemical properties

Safety and Hazards

Safety data sheets suggest that (2,5-Dimethoxyphenyl)thiourea may form combustible dust concentrations in air and is harmful if swallowed . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

Future Directions

A recent study suggests that N-2,5-dimethylphenylthiourea acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Mechanism of Action

Target of Action

(2,5-Dimethoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that belongs to the class of phenylurea derivatives. Many thiourea derivatives have exhibited biological activities including anticancer activity through several mechanisms Thiourea was incorporated in many tyrosine kinase inhibitors because of its ability to form powerful hydrogen bonds in the ATP binding pocket of the enzymes .

Mode of Action

For instance, the thiourea derivative YH345 A has shown strong protein farnesyl transferase inhibition activity . Also, several heterocyclic thiourea derivatives have shown strong DNA topoisomerase inhibitory activity .

Biochemical Pathways

. This suggests that these compounds may interact with multiple biochemical pathways.

Biochemical Analysis

Biochemical Properties

(2,5-Dimethoxyphenyl)thiourea plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activity . These interactions are crucial as they can modulate neurotransmitter levels in the nervous system, potentially offering therapeutic benefits for conditions like Alzheimer’s disease. Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by inhibiting enzymes like glucose-6-phosphatase, thereby affecting glucose homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as AChE and BuChE, inhibiting their catalytic activity . This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels in synaptic clefts. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity . At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can also affect metabolic flux by inhibiting key enzymes like glucose-6-phosphatase, leading to altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of substituted thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in organic solvents at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a similar thiourea moiety but lacking the methoxy groups.

    Phenylthiourea: Contains a phenyl group attached to the thiourea moiety, similar to (2,5-Dimethoxyphenyl)thiourea but without the methoxy substitutions.

    N-phenylthiourea: Another related compound with a phenyl group linked to the thiourea moiety

Uniqueness

This compound is unique due to the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with molecular targets, making it a more versatile compound compared to its simpler analogs .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGQKHQZDDTIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374344
Record name (2,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67617-98-5
Record name (2,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67617-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dimethoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(2,5-Dimethoxyphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
(2,5-Dimethoxyphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
(2,5-Dimethoxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
(2,5-Dimethoxyphenyl)thiourea
Reactant of Route 6
(2,5-Dimethoxyphenyl)thiourea
Customer
Q & A

Q1: What can you tell us about the structural characteristics of N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea and its intermolecular interactions?

A1: N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea exhibits a specific conformation where the butanoyl and 2,5-dimethoxyphenyl groups are arranged anti and syn relative to the thione group []. This conformation is stabilized internally by N—H⋯O and C—H⋯S hydrogen bonds. Furthermore, in its crystal structure, N—H⋯S hydrogen bonds link the molecules, forming centrosymmetric dimers. Additional stability to the crystal structure is provided by weak C—H⋯O and C—H⋯S contacts [].

Q2: Does (2,5-Dimethoxyphenyl)thiourea participate in the formation of metal complexes?

A2: While the provided abstracts do not directly investigate this compound's ability to form metal complexes, a related study explored the interaction of bis(acetylacetonato) nickel(II) and cobalt(II) with various N and N,N′-substituted thioureas []. This suggests that similar coordination chemistry could be possible with this compound, but further research is needed to confirm this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.